Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Overview
Description
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclohexanone, where a hydroxymethyl group is attached to the second carbon of the cyclohexanone ring, and a bromophenyl group is attached to the hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where cyclohexanone and 4-bromobenzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and bromophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[(4-chlorophenyl)hydroxymethyl]-
- Cyclohexanone, 2-[(4-fluorophenyl)hydroxymethyl]-
- Cyclohexanone, 2-[(4-methylphenyl)hydroxymethyl]-
Uniqueness
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms or substituents .
Properties
IUPAC Name |
2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMNLNQWODJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345328 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73709-54-3 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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